![molecular formula C9H7ClN2 B1429021 4-Chloroquinolin-6-amine CAS No. 1085192-91-1](/img/structure/B1429021.png)
4-Chloroquinolin-6-amine
Overview
Description
4-Chloroquinolin-6-amine, also known as 4-chloro-6-aminoquinoline and 4-CQAQ, is a chemical compound belonging to the quinoline family. It is a heterocyclic aromatic amine. The IUPAC name for this compound is 4-chloro-6-quinolinamine . The molecular weight of this compound is 178.62 .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Chloroquinolin-6-amine is represented by the linear formula C9H7ClN2 . The InChI code for this compound is 1S/C9H7ClN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 .Chemical Reactions Analysis
Quinoline and its analogues have been synthesized through a variety of methods. For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate .Physical And Chemical Properties Analysis
4-Chloroquinolin-6-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
4-Chloroquinolin-6-amine: A Comprehensive Analysis of Scientific Research Applications
Anticancer Activity: 4-Chloroquinolin-6-amine has been evaluated for its potential in anticancer treatments. Research has shown that certain derivatives of this compound exhibit promising activity against cancer cell lines, such as A549, which is a human lung cancer cell line .
Antimicrobial Agent: Derivatives of 4-Chloroquinolin-6-amine have been found to possess significant antimicrobial properties. Some compounds in this series have shown more active antimicrobial effects compared to traditional antibiotics like ampicillin and norfloxacin .
Synthesis of Bioactive Compounds: The quinoline structure is a key component in many bioactive compounds. 4-Chloroquinolin-6-amine serves as a precursor in the synthesis of various bioactive quinoline derivatives that have pharmaceutical relevance .
Pharmacological Significance: Quinoline motifs, such as those derived from 4-Chloroquinolin-6-amine, are crucial in several pharmacologically active heterocyclic compounds. These compounds have wide-ranging applications in medicinal chemistry, highlighting the importance of 4-Chloroquinolin-6-amine in drug development .
Green Chemistry: The current trend in synthetic and medicinal chemistry emphasizes the production of greener and more sustainable chemical processes. 4-Chloroquinolin-6-amine is involved in research aimed at developing environmentally friendly synthesis routes for medicinal compounds .
Safety and Hazards
The safety information for 4-Chloroquinolin-6-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future directions of research on 4-Chloroquinolin-6-amine and similar compounds may focus on developing new synthesis protocols and exploring their potential biological and pharmaceutical activities.
properties
IUPAC Name |
4-chloroquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYZFZHXAYAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738919 | |
Record name | 4-Chloroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinolin-6-amine | |
CAS RN |
1085192-91-1 | |
Record name | 4-Chloroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloroquinolin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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